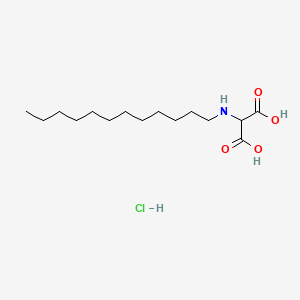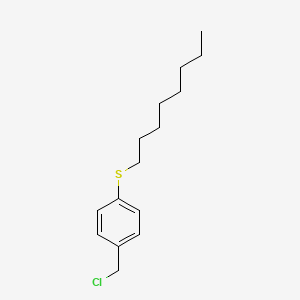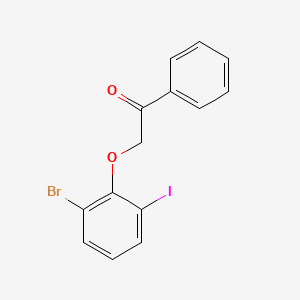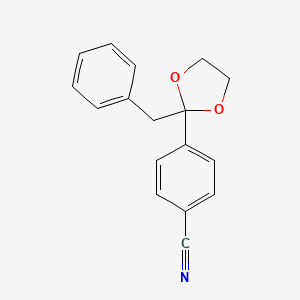
2-(Dodecylamino)propanedioic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecylamino)propanedioic acid;hydrochloride is a chemical compound with the molecular formula C15H29NO4·HCl. It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a dodecylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylamino)propanedioic acid;hydrochloride typically involves the reaction of dodecylamine with malonic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylamino)propanedioic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dodecylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-(Dodecylamino)propanedioic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the manufacture of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(Dodecylamino)propanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dodecylamino group allows the compound to interact with lipid membranes, affecting their structure and function. This interaction can lead to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with similar structural features.
Dimethyl malonate: An ester derivative of malonic acid.
Diethyl malonate: Another ester derivative of malonic acid.
Uniqueness
2-(Dodecylamino)propanedioic acid;hydrochloride is unique due to the presence of the dodecylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where interaction with lipid membranes is important.
Properties
CAS No. |
651313-01-8 |
|---|---|
Molecular Formula |
C15H30ClNO4 |
Molecular Weight |
323.85 g/mol |
IUPAC Name |
2-(dodecylamino)propanedioic acid;hydrochloride |
InChI |
InChI=1S/C15H29NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14(17)18)15(19)20;/h13,16H,2-12H2,1H3,(H,17,18)(H,19,20);1H |
InChI Key |
SIZHGXIJXGBOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)



![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)
![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)

![1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B12607196.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)
![4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607212.png)

